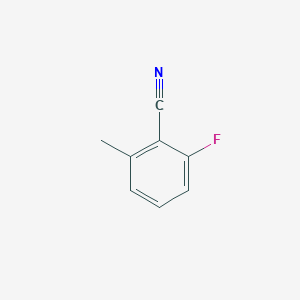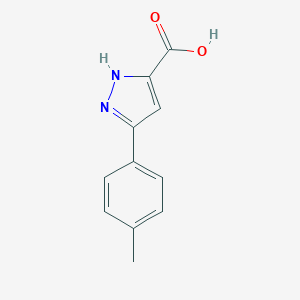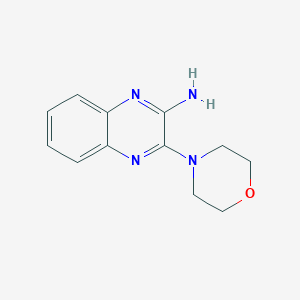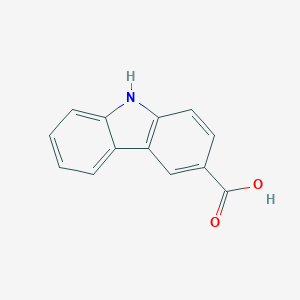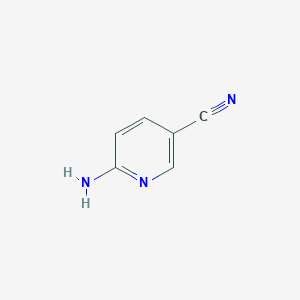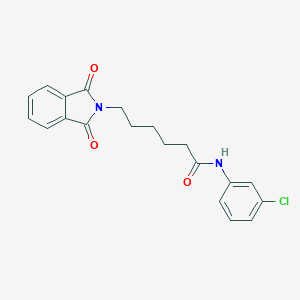
N-(3-Chlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, commonly known as C16, is a synthetic compound that belongs to the class of N-substituted isoindoline derivatives. C16 has been extensively studied for its potential use in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The exact mechanism of action of C16 is not yet fully understood. However, it is believed to exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and physiological effects:
C16 has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. C16 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
C16 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. C16 has also been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further research.
However, there are also some limitations associated with the use of C16 in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful consideration when designing experiments.
Orientations Futures
There are several future directions for research on C16. One area of interest is the development of more efficient synthesis methods for C16, which could potentially improve its availability for research purposes. Another area of interest is the investigation of the potential use of C16 in combination with other anti-cancer agents, which could enhance its anti-tumor activity.
Conclusion:
In conclusion, C16 is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, and has several advantages for use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
C16 can be synthesized using a multistep process starting from 3-chlorobenzoic acid. The first step involves the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride. In the second step, the resulting 3-chlorobenzoyl chloride is reacted with 6-aminohexanoic acid in the presence of triethylamine to form 6-(3-chlorobenzoylamino)hexanoic acid. The final step involves the cyclization of 6-(3-chlorobenzoylamino)hexanoic acid to form C16.
Applications De Recherche Scientifique
C16 has shown promising results in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. C16 has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Propriétés
Numéro CAS |
59472-08-1 |
|---|---|
Formule moléculaire |
C20H19ClN2O3 |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C20H19ClN2O3/c21-14-7-6-8-15(13-14)22-18(24)11-2-1-5-12-23-19(25)16-9-3-4-10-17(16)20(23)26/h3-4,6-10,13H,1-2,5,11-12H2,(H,22,24) |
Clé InChI |
SECVKHBKFQSMCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=CC=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)


![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
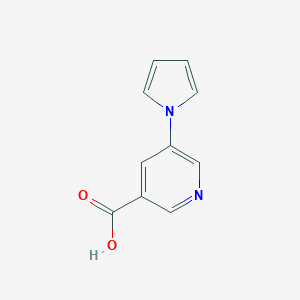
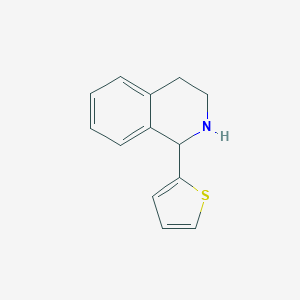
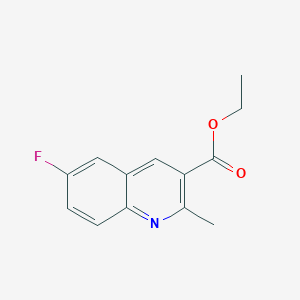
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
